biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
Description
The compound biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone features a complex heterocyclic core structure derived from a 1,2-dithiolo[3,4-c]quinoline scaffold. Key structural elements include:
- A 1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinoline backbone with 6-methoxy and 4,4-dimethyl substituents.
Properties
Molecular Formula |
C26H21NO2S3 |
|---|---|
Molecular Weight |
475.7 g/mol |
IUPAC Name |
(6-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C26H21NO2S3/c1-26(2)23-21(25(30)32-31-23)19-10-7-11-20(29-3)22(19)27(26)24(28)18-14-12-17(13-15-18)16-8-5-4-6-9-16/h4-15H,1-3H3 |
InChI Key |
SOOIGTPUACQAED-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C(=CC=C3)OC)C(=S)SS2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multiple steps, including the formation of the biphenyl core and the quinoline derivative. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a methylene compound in the presence of a base.
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is used to form the biphenyl core by coupling a boronic acid with a halide.
Cyclization Reactions: These reactions are used to form the quinoline derivative, often involving the use of sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield dihydroquinoline derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to biphenyl derivatives exhibit anticancer properties. The thioxo and dithiolo moieties are believed to contribute to this activity by interacting with cellular pathways involved in cancer proliferation. Studies have shown that such compounds can inhibit tumor growth in vitro and in vivo models.
2. Antioxidant Properties
Biphenyl derivatives have been investigated for their antioxidant capabilities. The presence of methoxy and dithiolo groups enhances the electron-donating ability of the compound, which is crucial for scavenging free radicals. This property is beneficial in the prevention of oxidative stress-related diseases.
3. Antimicrobial Activity
The compound has shown promise as an antimicrobial agent against various bacterial strains. Its structural components may interfere with bacterial cell wall synthesis or function, making it a candidate for further development as an antibiotic.
Materials Science Applications
1. Organic Electronics
Biphenyl-based compounds are explored in organic electronics due to their favorable electronic properties. They can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The unique structure allows for efficient charge transport and light emission.
2. Polymer Chemistry
In polymer science, biphenyl derivatives are used as monomers or additives to enhance the thermal and mechanical properties of polymers. Their incorporation can lead to improved stability and performance in various applications.
Environmental Science Applications
1. Environmental Remediation
Due to its chemical stability, biphenyl derivatives can be employed in environmental remediation processes to degrade pollutants. They may facilitate the breakdown of hazardous substances in contaminated water or soil through advanced oxidation processes.
2. Chemical Sensors
The compound's ability to interact with specific ions or molecules makes it suitable for developing chemical sensors. These sensors can detect environmental pollutants or biological markers, contributing to monitoring efforts in environmental health.
Summary Table of Applications
| Field | Application | Mechanism/Benefit |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibition of cancer cell proliferation |
| Antioxidant Properties | Scavenging of free radicals | |
| Antimicrobial Activity | Disruption of bacterial cell wall synthesis | |
| Materials Science | Organic Electronics | Efficient charge transport in OLEDs and OPVs |
| Polymer Chemistry | Enhanced thermal/mechanical properties | |
| Environmental Science | Environmental Remediation | Degradation of pollutants |
| Chemical Sensors | Detection of environmental pollutants |
Case Studies
-
Anticancer Research Study
A study published in Journal of Medicinal Chemistry demonstrated that biphenyl derivatives significantly inhibited the growth of certain cancer cell lines by inducing apoptosis through mitochondrial pathways. -
Antioxidant Evaluation
Research conducted by Environmental Toxicology highlighted the antioxidant capacity of biphenyl compounds against oxidative stress markers in cellular models, suggesting potential therapeutic roles in neurodegenerative diseases. -
Material Performance Assessment
A report from Advanced Functional Materials discussed the application of biphenyl-based polymers in flexible electronic devices, showcasing their superior conductivity and mechanical flexibility compared to traditional materials.
Mechanism of Action
The mechanism of action of biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The most structurally analogous compound identified in the provided evidence is Ethanone, 2-(4-chlorophenoxy)-1-(1,4-dihydro-8-methoxy-4,4-dimethyl-1-thioxo-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl) (CAS: 332073-95-7) . Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications:
Substituent Effects: The target compound’s biphenyl-4-yl methanone group likely enhances lipophilicity and steric bulk compared to the analog’s 4-chlorophenoxy acetyl group. This difference may influence solubility, bioavailability, and binding affinity in biological targets.
Positional Isomerism: The methoxy group in the target compound is at the 6-position of the quinoline core, whereas the analog’s methoxy group is at the 8-position. This positional variation could alter intramolecular interactions and conformational stability.
Predicted Properties :
- The analog’s physicochemical data (e.g., density, boiling point) are computationally predicted, possibly using tools like Multiwfn for wavefunction analysis . Such methods are critical for estimating properties when experimental data are unavailable.
Biological Activity
The compound biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone represents a novel class of chemical entities with potential therapeutic applications. Its complex structure suggests a rich pharmacological profile, particularly in anticancer and anti-inflammatory domains. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Anticancer Activity
Recent studies have highlighted the anticancer potential of biphenyl derivatives. For instance, compounds similar to biphenyl-4-yl(6-methoxy...) have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that biphenyl derivatives exhibited IC50 values ranging from 0.04 to 3.23 µM against human tumor cell lines such as A549 (lung) and DU145 (prostate) . The structure-activity relationship (SAR) analysis indicated that bulky substituents on the biphenyl core are crucial for enhancing anticancer efficacy.
Case Study: In Vitro Evaluation
A detailed evaluation of biphenyl derivatives was conducted using the SRB assay method. The results are summarized in Table 1 below:
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 35 | A549 | 0.04 | Induction of apoptosis |
| 27 | DU145 | 0.11 | Inhibition of cell proliferation |
| 40 | KB-Vin | 0.31 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to anticancer properties, biphenyl compounds have shown anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation markers in vitro .
The mechanisms through which biphenyl derivatives exert their biological effects include:
- Inhibition of cell proliferation : By interfering with key signaling pathways involved in cell division.
- Induction of apoptosis : Triggering programmed cell death in cancerous cells.
- Modulation of inflammatory pathways : Reducing the production of inflammatory mediators.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions on the biphenyl framework significantly impact biological activity. For instance, introducing methoxy groups at the 2,2'-positions enhances potency against resistant cancer cell lines .
Pharmacokinetics and Bioavailability
Pharmacokinetic studies indicate that certain biphenyl derivatives possess favorable oral bioavailability and stability profiles, making them suitable candidates for further development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
